
4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine core substituted with chloro, iodo, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the thiophene group: This step involves the substitution of one of the chlorine atoms in the triazine core with a thiophene derivative, such as 5-iodothiophene, using a palladium-catalyzed coupling reaction.
Final substitution: The remaining chlorine atoms can be substituted with amine groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted triazine, while a Suzuki coupling reaction could yield a biaryl compound.
Scientific Research Applications
4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(5-bromothiophen-3-YL)-1,3,5-triazin-2-amine: Similar structure but with a bromine atom instead of iodine.
4-Chloro-6-(5-methylthiophen-3-YL)-1,3,5-triazin-2-amine: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of the iodine atom in 4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine can impart unique reactivity and properties compared to its analogs. Iodine is a larger atom and can participate in different types of interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C7H4ClIN4S |
|---|---|
Molecular Weight |
338.56 g/mol |
IUPAC Name |
4-chloro-6-(5-iodothiophen-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4ClIN4S/c8-6-11-5(12-7(10)13-6)3-1-4(9)14-2-3/h1-2H,(H2,10,11,12,13) |
InChI Key |
OJFKPBWGYKWJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


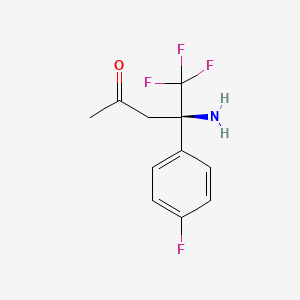
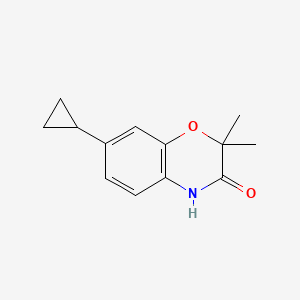
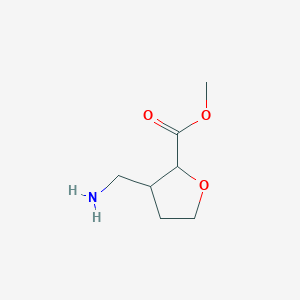
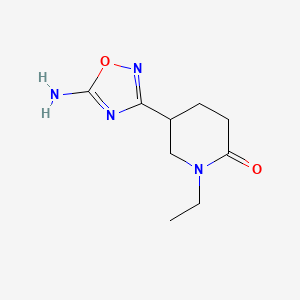

![2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B15256563.png)
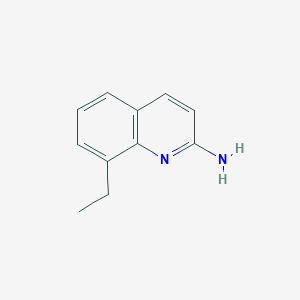

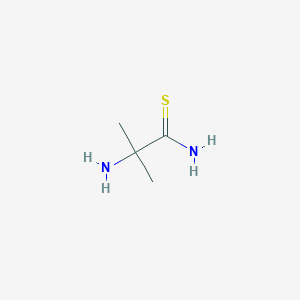
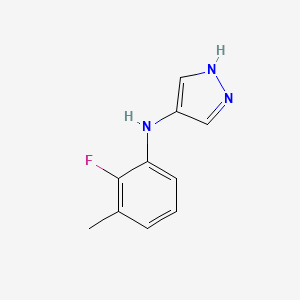
![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B15256594.png)
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetaldehyde](/img/structure/B15256604.png)
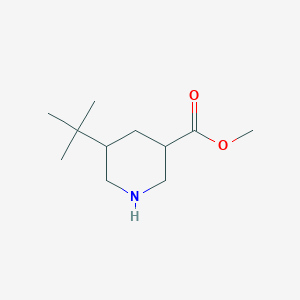
![N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15256612.png)
